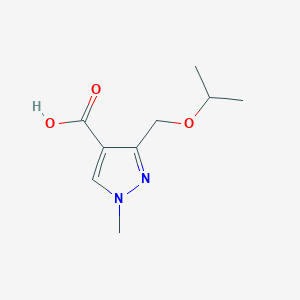
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as IMPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Synthesized for the first time in 2014, this compound has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Mécanisme D'action
The mechanism of action of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and pain. By inhibiting NF-κB, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid may reduce the production of pro-inflammatory cytokines and thereby alleviate inflammation and pain.
Biochemical and Physiological Effects:
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to have a low toxicity profile and is well-tolerated in animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Additionally, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit antioxidant activity and may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments, including its high purity and stability. However, it is important to note that 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a relatively new compound, and further studies are needed to fully understand its biological activity and potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is its potential as a novel analgesic agent, particularly for the treatment of chronic pain. Additionally, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to fully elucidate the mechanism of action of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and to explore its potential as a neuroprotective agent.
Méthodes De Synthèse
The synthesis of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 1-methyl-3-(pyrazol-4-yl) urea with paraformaldehyde and isopropyl alcohol in the presence of hydrochloric acid. This process results in the formation of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white crystalline solid with a melting point of 218-220°C.
Applications De Recherche Scientifique
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit potent anti-inflammatory and analgesic effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Additionally, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to alleviate pain in animal models of acute and chronic pain, suggesting its potential as a novel analgesic agent.
Propriétés
IUPAC Name |
1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)14-5-8-7(9(12)13)4-11(3)10-8/h4,6H,5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFPYEPDBLTPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)

![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)
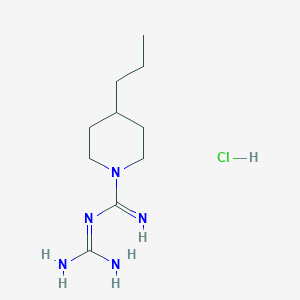
![methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2360259.png)
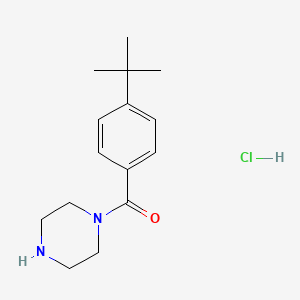
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2360261.png)

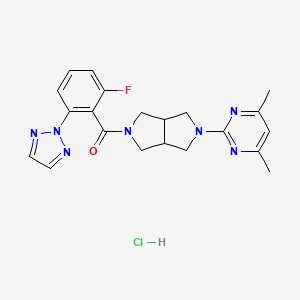
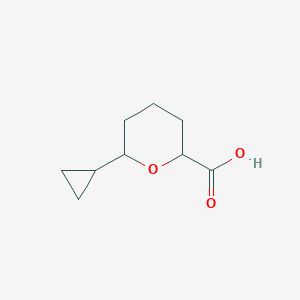
![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)
![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2360268.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)